molecular formula C17H19N5O3S B10988644 Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10988644
M. Wt: 373.4 g/mol
InChI Key: SCFSDZOJCGFUHA-UHFFFAOYSA-N
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Description

    Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate: is a complex organic compound with a unique structure.

  • It belongs to the class of heterocyclic compounds, containing both triazole and thiazole rings.
  • The compound’s systematic name provides insights into its composition: it consists of an ethyl ester group attached to a 1,3-thiazole ring, which bears a 4-methyl substituent and a pendant [1,2,4]triazolo[4,3-a]pyridine moiety.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1351695-14-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms.

    • Molecular Formula : C₁₇H₁₉N₅O₃S
    • Molecular Weight : 373.4 g/mol
    • Structure : The compound features a triazole ring fused with a pyridine moiety and a thiazole carboxylate functional group.

    Synthesis

    The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings through various coupling reactions. The synthetic pathways often utilize starting materials like 4-amino-5-mercaptotriazole and α-halocarbonyl compounds to yield the desired derivatives with high yields and purity .

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:

    • Cell Line Studies : Compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines such as MCF-7 and HEPG-2. For example, certain derivatives exhibited IC₅₀ values comparable to standard chemotherapeutics like ketoconazole .
    • Mechanism of Action : The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of microtubule dynamics in cancer cells .

    Antimicrobial Activity

    The compound has also been evaluated for its antimicrobial properties:

    • In Vitro Studies : It demonstrated significant activity against a range of pathogenic bacteria, suggesting its potential as an antibacterial agent. The structure's ability to inhibit bacterial growth was attributed to its interaction with bacterial cell membranes .

    Other Biological Activities

    In addition to its anticancer and antimicrobial effects, preliminary studies indicate that this compound may possess:

    • Anti-inflammatory Properties : Similar derivatives have shown promise in reducing inflammation in animal models.
    • Antioxidant Effects : The presence of thiazole and triazole rings contributes to its radical scavenging ability .

    Case Studies

    Several case studies have been reported regarding the efficacy of related compounds:

    • Study on Lung Cancer : A derivative was tested in xenograft models where it significantly inhibited tumor growth without noticeable toxicity in normal tissues .
    • Breast Cancer Research : Compounds were assessed for their cytotoxicity against breast cancer cell lines using MTT assays, revealing promising results that warrant further investigation .

    Properties

    Molecular Formula

    C17H19N5O3S

    Molecular Weight

    373.4 g/mol

    IUPAC Name

    ethyl 4-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C17H19N5O3S/c1-3-25-16(24)15-11(2)18-17(26-15)19-14(23)9-6-8-13-21-20-12-7-4-5-10-22(12)13/h4-5,7,10H,3,6,8-9H2,1-2H3,(H,18,19,23)

    InChI Key

    SCFSDZOJCGFUHA-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C

    Origin of Product

    United States

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